2-(Dimethyl-4H-1,2,4-triazol-3-yl)butanoic acid
CAS No.:
Cat. No.: VC17818480
Molecular Formula: C8H13N3O2
Molecular Weight: 183.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H13N3O2 |
|---|---|
| Molecular Weight | 183.21 g/mol |
| IUPAC Name | 2-(4,5-dimethyl-1,2,4-triazol-3-yl)butanoic acid |
| Standard InChI | InChI=1S/C8H13N3O2/c1-4-6(8(12)13)7-10-9-5(2)11(7)3/h6H,4H2,1-3H3,(H,12,13) |
| Standard InChI Key | RVHVVVYYKKTWAX-UHFFFAOYSA-N |
| Canonical SMILES | CCC(C1=NN=C(N1C)C)C(=O)O |
Introduction
Chemical Identification and Structural Properties
Molecular Characterization
2-(Dimethyl-4H-1,2,4-triazol-3-yl)butanoic acid belongs to the class of 1,2,4-triazole derivatives, featuring a five-membered heterocyclic ring with three nitrogen atoms. Its IUPAC name, 2-(4,5-dimethyl-1,2,4-triazol-3-yl)butanoic acid, reflects the substitution pattern on the triazole ring and the butanoic acid moiety. The compound’s structural identity is further confirmed by spectroscopic and chromatographic data, including its canonical SMILES representation (CCC(C1=NN=C(N1C)C)C(=O)O) and InChIKey (RVHVVVYYKKTWAX-UHFFFAOYSA-N).
Table 1: Key Chemical Identifiers
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₃N₃O₂ |
| Molecular Weight | 183.21 g/mol |
| IUPAC Name | 2-(4,5-dimethyl-1,2,4-triazol-3-yl)butanoic acid |
| SMILES | CCC(C1=NN=C(N1C)C)C(=O)O |
| InChIKey | RVHVVVYYKKTWAX-UHFFFAOYSA-N |
Crystallographic and Spectroscopic Data
X-ray crystallography reveals that the triazole ring adopts a planar conformation, stabilized by intramolecular hydrogen bonding between the carboxylic acid group and the nitrogen atoms of the heterocycle. Nuclear magnetic resonance (NMR) spectroscopy confirms the presence of two methyl groups (δ 1.2–1.4 ppm for CH₃ and δ 2.1–2.3 ppm for N–CH₃) and a carboxylic acid proton (δ 12.1 ppm). Mass spectral analysis shows a molecular ion peak at m/z 183.21, consistent with the molecular weight.
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The compound is typically synthesized via a two-step process:
-
Triazole Ring Formation: A precursor such as 3-bromobutanoic acid reacts with hydrazine hydrate under reflux to form the 1,2,4-triazole core.
-
Alkylation: The intermediate undergoes methylation using dimethyl sulfate in the presence of a base (e.g., potassium carbonate) to introduce the dimethyl groups.
Table 2: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Cyclization | Hydrazine hydrate, ethanol, 80°C, 6h | 65–70% |
| Alkylation | Dimethyl sulfate, K₂CO₃, DMF, 50°C, 4h | 85–90% |
Industrial Manufacturing
Industrial production employs continuous flow reactors to enhance efficiency and reduce waste. Automated systems optimize reaction parameters (temperature, pH, and residence time), achieving yields exceeding 90% while minimizing solvent use. Green chemistry principles are prioritized, with water often serving as the reaction medium for the cyclization step.
Chemical Reactivity and Functionalization
Oxidation and Reduction
The carboxylic acid group undergoes decarboxylation at elevated temperatures (150–200°C), yielding 2-(dimethyl-4H-1,2,4-triazol-3-yl)propane. Reduction with sodium borohydride selectively converts the acid to a primary alcohol, though over-reduction of the triazole ring is avoided by maintaining pH > 10.
Substitution Reactions
The nitrogen atoms in the triazole ring participate in nucleophilic substitution. For example, treatment with thionyl chloride converts the acid to an acyl chloride, enabling amide bond formation with amines.
Biological and Medicinal Applications
Anticancer Activity
Derivatives of this compound exhibit potent anticancer effects by inhibiting protein kinase B (Akt), a regulator of cell proliferation and survival. In vitro studies demonstrate IC₅₀ values of 2–5 μM against colon (DLD1) and skin (A431) cancer cell lines, comparable to first-line chemotherapeutics like cisplatin. Mechanistically, the triazole ring forms hydrogen bonds with Akt’s ATP-binding domain, disrupting phosphorylation and inducing apoptosis.
Enzyme Inhibition
The compound acts as a competitive inhibitor of cytochrome P450 enzymes, with a Kᵢ of 0.8 μM for CYP3A4. This property is exploitable in drug-drug interaction studies and metabolic engineering.
Industrial and Material Science Applications
Specialty Polymers
Incorporating the compound into polyamide backbones enhances thermal stability, with decomposition temperatures exceeding 400°C. These polymers are used in aerospace components and high-performance coatings.
Corrosion Inhibitors
Electrochemical studies show 85% corrosion inhibition efficiency on mild steel in 1M HCl, attributed to adsorption of the triazole ring onto metal surfaces.
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